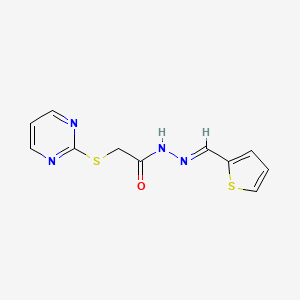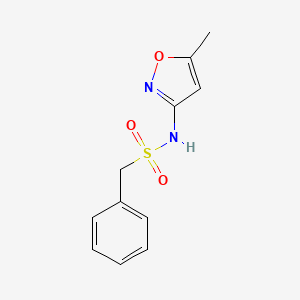
2-(2-pyrimidinylthio)-N'-(2-thienylmethylene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-(2-pyrimidinylthio)-N'-(2-thienylmethylene)acetohydrazide belongs to a broader class of chemicals known for their potential in synthesizing heterocyclic compounds, which are crucial in pharmaceutical applications due to their diverse biological activities. This analysis covers the synthesis, molecular structure, chemical reactions and properties, along with physical and chemical properties analyses of the compound.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting from the reaction of pyridine-2(1H)-thione with ethyl chloroacetate, leading to various derivatives through processes like cyclization with hydrazine hydrate, reaction with cinnamonitrile derivatives, and others, to yield Schiff bases and pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives among others (Elneairy, Gad-Elkareem, & Abdel-fattah, 2006).
Molecular Structure Analysis
Research on similar compounds reveals intricate molecular structures featuring heterocyclic frameworks. For instance, a study described the crystal structure of a compound with a complex molecular arrangement, highlighting the importance of intermolecular interactions in defining the crystalline structure and properties of such molecules (Plutenko et al., 2013).
Chemical Reactions and Properties
The chemical reactions of these compounds often involve interactions with various reagents to yield a wide range of derivatives. For example, the reaction with dimethyl acetylenedicarboxylate results in different products depending on the solvent, demonstrating the compound's reactivity and the influence of reaction conditions on product formation (Vas’kevich et al., 2004).
Physical Properties Analysis
While specific details on the physical properties of this compound are not directly available, research on related compounds emphasizes the role of molecular structure in determining physical characteristics such as solubility, melting points, and crystal formation (Altowyan et al., 2023).
Chemical Properties Analysis
The chemical properties are influenced by the functional groups present in the compound, affecting its reactivity and the types of chemical reactions it can undergo. Studies on similar molecules highlight the versatility of these compounds in forming a variety of chemical bonds and structures, leading to a wide range of potential applications (Meshcheryakova et al., 2021).
Scientific Research Applications
Antimicrobial Activity
One significant application of 2-(2-pyrimidinylthio)-N'-(2-thienylmethylene)acetohydrazide derivatives is in the realm of antimicrobial research. These compounds have been synthesized and evaluated for their antimicrobial efficacy. For instance, the synthesis of new pyrimidine hydrazone derivatives, including 2-((pyrimidin-2-yl)thio)acetohydrazide, and their subsequent evaluation against various pathogenic strains demonstrate potential antimicrobial properties. These derivatives showed activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal strains, suggesting their utility in developing new antimicrobial agents (Kaplancıklı et al., 2013).
Antitumor and Antioxidant Properties
Another critical area of application is in antitumor and antioxidant research. Derivatives of this compound have been investigated for their potential antitumor and antioxidant activities. For example, novel thiophenecarbohydrazide, thienopyrazole, and thienopyrimidine derivatives have been designed, synthesized, and assessed for their antitumor and antioxidant capabilities. These compounds exhibited significant activity, highlighting their potential as therapeutic agents in cancer treatment and as antioxidants (Abu‐Hashem et al., 2010).
Synthetic Utility in Heterocyclic Chemistry
The compound and its derivatives also find application in synthetic chemistry, particularly in the synthesis of heterocyclic compounds. The synthetic utility of the moiety has been demonstrated in creating various heterocyclic frameworks with potential biological activities. This includes the synthesis of tetrazole derivatives and 2,3-dihydroquinozoline-4-one derivatives from 2-(pyrimidin-2-ylamino)acetohydrazide, showcasing the versatility of this compound in heterocyclic synthesis and the potential for discovering new therapeutic agents (Alsahib & Dhedan, 2021).
properties
IUPAC Name |
2-pyrimidin-2-ylsulfanyl-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4OS2/c16-10(8-18-11-12-4-2-5-13-11)15-14-7-9-3-1-6-17-9/h1-7H,8H2,(H,15,16)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJHSRBJHSBWAQ-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC(=O)NN=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(N=C1)SCC(=O)N/N=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-methylbutyl)-8-(3-piperidinylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5516269.png)
![ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5516273.png)
![6-[4-(1H-benzimidazol-1-ylacetyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5516284.png)
![N-[4-(cyanomethyl)phenyl]-2-(2,4-difluorophenoxy)acetamide](/img/structure/B5516289.png)
![N-[1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5516304.png)
![4-[(diethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5516309.png)

![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5516322.png)
![N-[2-(2-chlorophenyl)ethyl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5516326.png)
![2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5516330.png)
![3-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-nitrobenzoate](/img/structure/B5516343.png)

![{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B5516364.png)
![2-isopropyl-9-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5516369.png)